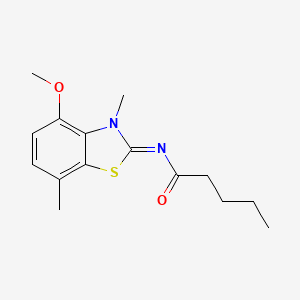

![molecular formula C16H9ClIN3O3S B2945352 5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-23-5](/img/structure/B2945352.png)

5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

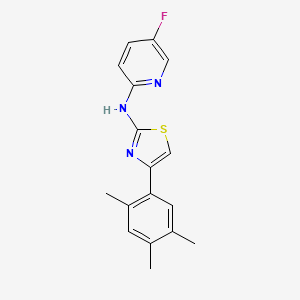

5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as "CITB" and is used as a research tool in various biological studies. CITB is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Molecular Design

Molecular tapes mediated by hydrogen bonds and halogen bonds are foundational for crystal engineering, offering insights into the design of complex structures. In the context of 5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, such interactions are crucial for understanding crystal packing and molecular assembly. The study of crystal engineering with hydrogen and halogen bonds elucidates the role of these interactions in creating molecular tapes, which are essential for the structural organization within crystals. This understanding is pivotal for designing new materials with specific properties, including pharmaceutical compounds where molecular arrangement affects drug efficacy and stability (Saha, Nangia, & Jaskólski, 2005).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds provide a foundation for understanding the chemical and physical properties of 5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide derivatives. Through the synthesis and X-ray diffraction analysis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, researchers can gain insights into the molecular structure, which aids in the development of compounds with desired biological activities. Such studies contribute to the field of drug design, where understanding the structure-property relationship is essential for creating more effective and targeted therapeutic agents (He, Yang, Hou, Teng, & Wang, 2014).

Biological Activity and Pharmacological Evaluation

The exploration of novel derivatives for pharmacological applications is a critical aspect of medicinal chemistry. For instance, the design, synthesis, and evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists highlight the potential therapeutic applications of such compounds. These derivatives, including those structurally related to 5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, have been shown to possess considerable anticonvulsant activity. This research provides valuable insights into the development of new drugs for the treatment of neurological disorders, showcasing the importance of chemical synthesis in discovering new therapeutic agents (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Drug Metabolism and Mutagenicity Studies

The investigation into the metabolism and mutagenicity of related compounds provides essential data for understanding the safety profile of new drugs. Studies on compounds like GW9662, a 2-chloro-5-nitro-N-phenylbenzamide derivative, reveal the importance of assessing bacterial mutagenicity and pharmacokinetic profiles before clinical application. These studies help identify metabolic pathways that could lead to the formation of active or toxic metabolites, thereby informing the development of safer pharmaceuticals (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClIN3O3S/c17-10-3-6-14(21(23)24)12(7-10)15(22)20-16-19-13(8-25-16)9-1-4-11(18)5-2-9/h1-8H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHBLKDDMTVAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClIN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2945269.png)

![(2-Chlorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2945272.png)

![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)

![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)